molecular formula C10H9N3O4 B8447533 (2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate

(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate

Cat. No.: B8447533
M. Wt: 235.20 g/mol
InChI Key: WVRICHXIGGDPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring and a carbamic acid ester linked to a pyrrolidinone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate typically involves the reaction of pyridine-2-ylamine with succinic anhydride to form the intermediate pyridine-2-yl-succinimide. This intermediate is then reacted with carbamic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the ester group is replaced by other functional groups .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate is unique due to its combination of the pyridine ring and the carbamic acid ester linked to a pyrrolidinone moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate

InChI

InChI=1S/C10H9N3O4/c14-8-4-5-9(15)13(8)17-10(16)12-7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,11,12,16)

InChI Key

WVRICHXIGGDPDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-aminopyridine (2.0 g, 21.3 mmol) in acetonitrile (20 mL) was added to a stirred suspension of N,N-disuccinimidyl carbonate (5.4 g, 21.3 mmol) in acetonitrile (150 mL). The mixture was stirred at room temperature overnight. The mixture was concentrated, and the residue was dissolved in methylene chloride (120 mL). The methylene chloride solution was washed with sat. NaHCO3 (40 mL), water (2×40 mL), brine (40 mL) and dried (MgSO4). Solvent was removed, and the residue was slurried with ether (30 mL) to give pyridin-2-yl-carbamic acid 2,5-dioxo-pyrrolidin-1-yl ester (2.5 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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